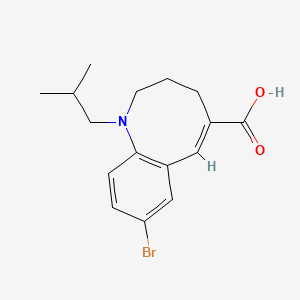

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

CAS No.: 597583-12-5

Cat. No.: VC7893296

Molecular Formula: C16H20BrNO2

Molecular Weight: 338.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 597583-12-5 |

|---|---|

| Molecular Formula | C16H20BrNO2 |

| Molecular Weight | 338.24 g/mol |

| IUPAC Name | (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)/b12-8+ |

| Standard InChI Key | CQDQTZJHBGXURW-XYOKQWHBSA-N |

| Isomeric SMILES | CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)O |

| SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |

| Canonical SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzazocine backbone—a nitrogen-containing bicyclic system comprising a benzene ring fused to an azocine ring (an eight-membered ring with one nitrogen atom). Key substituents include:

-

A bromine atom at the 8-position of the benzene ring.

-

A 2-methylpropyl (isobutyl) group at the 1-position of the azocine ring.

-

A carboxylic acid moiety at the 5-position.

The stereochemistry of the double bond in the azocine ring (denoted as -configuration in the IUPAC name) influences its three-dimensional conformation and reactivity .

Physicochemical Properties

Data collated from analytical reports and chemical databases are summarized in Table 1.

Table 1: Physicochemical Properties of 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.24 g/mol | |

| Appearance | White to yellow solid | |

| Storage Conditions | Room temperature | |

| Boiling Point | Not reported | |

| Purity (LCMS) | 98.84% |

The compound’s ClogP (calculated partition coefficient) and solubility profile remain unreported, though the presence of a polar carboxylic acid group suggests moderate aqueous solubility.

Synthesis and Preparation

Challenges in Synthesis

Key hurdles include:

-

Steric Hindrance: The bulky isobutyl group complicates reactions at the 1-position.

-

Regioselectivity: Ensuring bromination occurs exclusively at the 8-position.

-

Stability: The azocine ring’s strain may lead to undesired rearrangements under acidic or basic conditions .

Analytical Characterization

Spectroscopic Data

Analytical reports confirm the structure through:

-

NMR: Peaks corresponding to the isobutyl group ( 0.8–1.2 ppm), aromatic protons ( 6.5–7.5 ppm), and carboxylic acid ( 12–13 ppm) .

-

LCMS: A molecular ion peak at 339.24 () and fragments consistent with bromine loss ( 259.18) .

Challenges and Limitations

Lack of Pharmacological Data

No in vitro or in vivo studies on this specific compound are available, necessitating caution in extrapolating applications from structural analogs .

Synthetic Complexity

Multi-step synthesis and low yields (estimated 10–15% for similar benzazocines) hinder large-scale production.

Regulatory Status

The compound is labeled "for research use only," with no FDA approvals or clinical trials reported .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume